3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid -

3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Catalog Number: EVT-5621158
CAS Number:
Molecular Formula: C16H18FNO3
Molecular Weight: 291.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Neogliptin (Compound 12a)

Compound Description: Neogliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, showing greater potency compared to vildagliptin and sitagliptin. It exhibits a low cardiotoxic effect and superior ADME (absorption, distribution, metabolism, excretion) properties compared to vildagliptin. Neogliptin interacts with key DPP-4 residues in the active site and possesses pharmacophore parameters similar to vildagliptin and sitagliptin. Due to its low intramolecular cyclization potential, neogliptin is stable in aqueous solutions.

Relevance: Neogliptin shares the core bicyclo[2.2.1]heptane structure with 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. Both compounds also feature a carboxylic acid group at position 2 of the bicyclo[2.2.1]heptane scaffold. They differ in the substituent at position 3, where neogliptin has an (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety. The presence of the bicyclic amino group and the carboxylic acid functionality in both compounds suggests a potential for similar biological activities and interactions with target proteins.

(1S-[1α,2α(Z),3α,4α])-7-[3-[[[[(1-oxoheptyl)amino]acetyl]amino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid (Compound (-)7)

Compound Description: This compound is a potent and selective thromboxane A2 (TxA2) receptor antagonist. It lacks direct contractile activity in vitro and in vivo, unlike related ω-chain allylic alcohols. It effectively inhibits arachidonic acid-induced platelet aggregation, 11,9-epoxymethano-PGH2 induced platelet aggregation and contraction of guinea pig trachea and rat aorta. It also inhibits arachidonic acid-induced bronchoconstriction in anesthetized guinea pigs.

Relevance: This compound features a 7-oxabicyclo[2.2.1]heptane core structure, similar to the bicyclo[2.2.1]heptane scaffold in 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. Both compounds possess a carboxylic acid group, though at different positions on the bicyclic ring system. Despite this difference, the shared bicyclic structure suggests potential similarities in their overall shape and ability to interact with specific biological targets.

LB-100 (3-(4-methylpiperazine-1-carbonyl)7-oxabicyclo[2.2.1]heptane-2-carboxylic acid)

Compound Description: LB-100 is a promising antitumor drug currently undergoing early stage clinical testing. It demonstrates cytotoxic activity against various cancer cells in culture and exhibits significant anti-tumor activity in animal models. LB-100 acts as a catalytic inhibitor of serine/threonine phosphatase 2A (PP2AC) and PPP5C, with similar potency.

Relevance: LB-100 and 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid both share the bicyclo[2.2.1]heptane core structure, with LB-100 containing an oxygen bridgehead, making it a 7-oxabicyclo[2.2.1]heptane. Both compounds feature a carboxylic acid group at position 2 of their respective bicyclic scaffolds. The presence of the bicyclic structure and the carboxylic acid functionality suggests potential for similar interactions with biological targets, even though LB-100 targets phosphatases while the target of 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is not specified.

4-(3-carboxy-7-oxa-bicyclo[2.2.1]heptane-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester (LB)

Compound Description: LB is a protein phosphatase 2A (PP2A) inhibitor. [, ] It was investigated in combination with cisplatin for enhanced anti-tumor efficacy. [, ] The combination treatment demonstrated synergistic antitumor effects in vitro and in vivo, attributed to enhanced drug delivery and diminished DNA repair by PP2A inhibition. [, ]

Relevance: LB and 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid share the bicyclo[2.2.1]heptane core structure, with LB containing an oxygen bridgehead, resulting in a 7-oxabicyclo[2.2.1]heptane scaffold. Both compounds possess a carboxylic acid group, although at different positions on the bicyclic ring system. The common bicyclic core and the presence of carboxylic acid functionalities suggest potential similarities in their structural properties and potential interactions with biological targets. [, ]

(1R,2S,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)

Compound Description: BCH is a non-metabolizable analog of the amino acid leucine. [, , , , ] It is recognized as a substrate for system L amino acid transporters and is often used as an inhibitor to characterize these transporters. [, , , ] BCH has been shown to stimulate insulin release from pancreatic islets in conjunction with glutamine.

Relevance: BCH is a direct analog of 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, sharing the same bicyclo[2.2.1]heptane scaffold and carboxylic acid functionality at position 2. The key difference lies in the substituent at position 2, where BCH has an amino group while the target compound possesses a [(4-fluorobenzyl)amino]carbonyl group. Despite this difference, their close structural similarity makes BCH a valuable point of comparison for understanding the potential biological activity and transport properties of 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. [, , , , , ]

3-Aminobicyclo[3.2.1]octane-3-carboxylic acids

Compound Description: These are isomeric amino acids structurally similar to (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH). They were synthesized and evaluated for their specificity to the Na+-independent membrane transport system L, found in Ehrlich ascites tumor cells and rat hepatoma cells. The additional methylene group in their ring system eliminates isomeric contamination, making them advantageous for studying amino acid transport systems.

Relevance: While these compounds have a bicyclo[3.2.1]octane core, their structural similarity to BCH, particularly the presence of a carboxylic acid and an amino group on the bridgehead carbon, makes them relevant to understanding the potential biological activity of 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. The comparison highlights the impact of subtle structural variations, like ring size, on biological activity and transport specificity.

Relevance: Both compounds share the bicyclo[2.2.1]heptane scaffold with 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, and all three have a carboxylic acid group at position 2. The differing substituents at position 3 and the presence or absence of a double bond in the bicycloheptane ring demonstrate how variations in these positions can influence the reactivity and product formation in chemical reactions. This comparison sheds light on the potential chemical reactivity and transformations of the target compound.

exo-2-amino-endo-6-(methylthio)bicyclo[2.2.1]heptane-endo-2-carboxylic acid

Compound Description: This compound primarily undergoes oxidation at the sulfur center upon reaction with •OH radicals. The subsequent reaction pathway is pH-dependent, with a transient radical, stabilized by interaction between sulfur and carboxylate groups, forming primarily in acidic solutions. This radical-induced decarboxylation is suggested to be a concerted mechanism involving electron transfer, bond breakage, and deprotonation.

Relevance: This compound shares the bicyclo[2.2.1]heptane scaffold and a carboxylic acid functionality with 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. Although they differ in substituents and their specific reactivity, studying this compound's reactivity with •OH radicals and subsequent decarboxylation can provide insights into potential radical reactions that the target compound might undergo under similar conditions.

(±)-5-endo-(3-Indolecarbonyloxy)-N-(dimethylaminopropyl)-bicyclo[2.2.1]heptane-2,3-di-endo-carboxylic acid imide hydrochloride (BL-4712A)

Compound Description: BL-4712A is an antiarrhythmic agent with an acute ip LD50 in mice of 83 mg/kg. Its antiarrhythmic effects were compared to changrolin in various animal models, and it was found to be less potent than changrolin when administered intravenously.

Relevance: BL-4712A possesses a bicyclo[2.2.1]heptane core structure, similar to 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. The presence of the bicyclic scaffold in both compounds, despite significant differences in other structural features and their biological activities, suggests that this scaffold may be amenable to interacting with a range of biological targets.

Compound Description: Compound I is an anti-HCV (Hepatitis C Virus) agent that has been prepared in both amorphous and crystalline solid forms.

Relevance: Compound I incorporates a 2-azabicyclo[2.2.1]heptane moiety in its complex structure. While 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid features a bicyclo[2.2.1]heptane scaffold without the nitrogen atom in the ring, the shared bicyclic core suggests that these compounds could exhibit similar conformational properties and potential for interacting with biological targets.

Properties

Product Name

3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

IUPAC Name

3-[(4-fluorophenyl)methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C16H18FNO3

Molecular Weight

291.32 g/mol

InChI

InChI=1S/C16H18FNO3/c17-12-5-1-9(2-6-12)8-18-15(19)13-10-3-4-11(7-10)14(13)16(20)21/h1-2,5-6,10-11,13-14H,3-4,7-8H2,(H,18,19)(H,20,21)

InChI Key

MCZUVQZPNUJZTA-UHFFFAOYSA-N

SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NCC3=CC=C(C=C3)F

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.